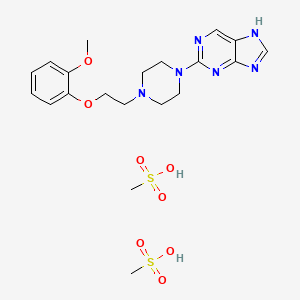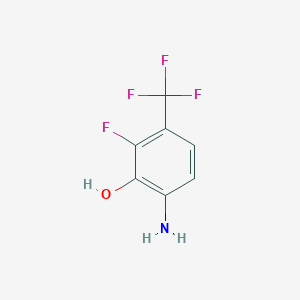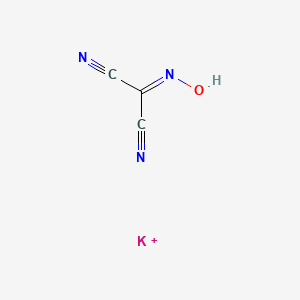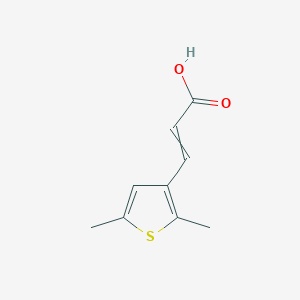
2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-(o-Methoxyphenoxy)ethylamine. This intermediate is then reacted with 1-piperazine to form 2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl).
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of purine derivatives with biological targets.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes. This can lead to inhibition or activation of specific pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
4-Methoxyphenethylamine: Used as a precursor in organic synthesis.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Studied for its potential anticancer activity.
Uniqueness
2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate is unique due to its combination of a purine core with a piperazine and methoxyphenoxyethyl group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
24933-04-8 |
|---|---|
Molekularformel |
C20H30N6O8S2 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
methanesulfonic acid;2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C18H22N6O2.2CH4O3S/c1-25-15-4-2-3-5-16(15)26-11-10-23-6-8-24(9-7-23)18-19-12-14-17(22-18)21-13-20-14;2*1-5(2,3)4/h2-5,12-13H,6-11H2,1H3,(H,19,20,21,22);2*1H3,(H,2,3,4) |
InChI-Schlüssel |
VQVXPKVJRZPZKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCCN2CCN(CC2)C3=NC=C4C(=N3)N=CN4.CS(=O)(=O)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)


![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)
![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)


![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)


![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
